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Compound of Interest

Compound Name: (+)-Marmesin

Cat. No.: B225713

Introduction

(+)-Marmesin, a naturally occurring furanocoumarin, is a key precursor in the biosynthesis of
linear furanocoumarins and psoralens.[1] Found in various plant species, it has garnered
significant interest from researchers in medicinal chemistry and drug development due to its
biological activities.[2][3][4] Accurate structural elucidation and characterization are paramount
for its study and potential applications. This document provides detailed application notes and
experimental protocols for the characterization of (+)-Marmesin using Nuclear Magnetic
Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chemical Structure of (+)-Marmesin

o |[UPAC Name: (2S)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
e Molecular Formula: C14H140a4

e Molecular Weight: 246.26 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic
molecules like (+)-Marmesin. A combination of one-dimensional (*H, 3C, DEPT) and two-
dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment
of all proton and carbon signals and establishes the connectivity of the molecular framework.
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Application Notes

e 1H NMR: Provides information on the number of different types of protons, their chemical
environment, and their coupling interactions (J-coupling) with neighboring protons. The
spectrum of (+)-Marmesin will show signals for aromatic protons, olefinic protons, aliphatic
protons, and methyl groups.

e 13C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule.
The spectrum will show distinct signals for carbonyl carbons, aromatic/olefinic carbons, and
aliphatic carbons.

o DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to
differentiate between CH, CHz, and CHs groups. DEPT-135, for instance, shows CH and
CHs signals pointing up (positive phase) and CHz signals pointing down (negative phase).
Quaternary carbons are absent.

e COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons
that are coupled to each other, typically over two or three bonds. It is crucial for identifying
adjacent protons in the spin systems of (+)-Marmesin.

e HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons
directly attached to carbon atoms. It provides a direct link between the *H and 13C spectra,
simplifying the assignment of protonated carbons.

 HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations
between protons and carbons over two or three bonds. This is vital for connecting different
spin systems and for identifying the positions of quaternary carbons and functional groups.

Quantitative Data: NMR Spectral Assignments

The following table summarizes the *H and 13C NMR spectral data for (+)-Marmesin, typically
recorded in CDCls.
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Note: Chemical shifts can vary slightly depending on the solvent and concentration.
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Experimental Protocol: NMR Analysis

e Sample Preparation:

[e]

Accurately weigh approximately 5-10 mg of purified (+)-Marmesin.

o Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a
clean, dry vial.

o Add a small amount of an internal standard, such as Tetramethylsilane (TMS, & 0.00), if
required for precise chemical shift referencing.

o Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube
is adequate (~4 cm).

e Instrument Setup:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks. This is a critical step for high-quality spectra.

o Tune and match the probe for the desired nuclei (*H and *3C).
» Data Acquisition:

o 'H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include
a 90° pulse, a spectral width of ~12-15 ppm, and a sufficient number of scans (e.g., 16-64)
to achieve a good signal-to-noise ratio.

o 183C NMR: Acquire a proton-decoupled carbon spectrum. This requires more scans than H
NMR due to the lower natural abundance of 13C.

o DEPT-135: Run the DEPT-135 pulse sequence to differentiate carbon multiplicities.
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o 2D NMR (COSY, HSQC, HMBC): Set up and run the standard pulse programs for each 2D
experiment. These experiments require longer acquisition times, ranging from minutes to
several hours, depending on the sample concentration and desired resolution.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase correct the spectra.

[e]

Calibrate the chemical shift scale using the residual solvent peak or TMS.

o

Integrate the signals in the *H spectrum.

[¢]

Analyze the 1D and 2D spectra to assign all signals and determine the structure.

Visualizations: NMR Workflows and Correlations

Data Processing & Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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